N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
This compound features a hybrid scaffold combining a 1,3-benzodioxole moiety, a 1,2,4-triazole ring substituted with a methyl group, and a 2,3-dihydro-1,3-benzothiazol-2-one unit linked via a sulfanyl acetamide bridge.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S2/c1-24-17(9-25-13-4-2-3-5-16(13)31-20(25)27)22-23-19(24)30-10-18(26)21-12-6-7-14-15(8-12)29-11-28-14/h2-8H,9-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEDIDIWMYXKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Benzothiazole Moiety: This involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Construction of the Triazole Ring: This can be done via the cyclization of hydrazides with carbon disulfide and subsequent alkylation.
Coupling Reactions: The final step involves coupling the benzodioxole, benzothiazole, and triazole moieties under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide may be studied for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural features with the target molecule, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity:
Structural Analogs and Key Differences
Physicochemical and Analytical Comparisons
Molecular Weight and Fragmentation :
- The target compound’s molecular formula (C₂₀H₁₇N₅O₃S₂) suggests a molecular weight of ~455.5 g/mol. Analogous compounds in (e.g., C₂₀H₁₈N₄O₂S, m/z 378 [M⁺]) exhibit distinct fragmentation patterns, with benzothiazole derivatives often showing prominent ions at m/z 231 (C₁₁H₉N₃OS⁺) and 156 (C₁₀H₈N₂⁺) .
- Mass Spectrometry : Structural analogs with benzotriazole () or pyridine () substituents would display unique fragmentation pathways, aiding dereplication via molecular networking (cosine scores >0.8 indicate high similarity) .
Solubility and Lipophilicity :
Hypothesized Bioactivity
While explicit bioactivity data for the target compound is absent in the evidence, structural parallels suggest:
- Antimicrobial Potential: Benzothiazole derivatives (e.g., ) are known for antimicrobial activity against Gram-positive bacteria .
- CNS Activity : The 1,3-benzodioxole motif is prevalent in psychoactive compounds (e.g., MDMA analogs), hinting at possible neuropharmacological effects .
- Enzyme Inhibition : Triazole-linked benzothiazoles may inhibit kinases or proteases via hydrogen bonding with the acetamide carbonyl and benzothiazolone oxygen .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound involves several steps including the formation of the benzodioxole and triazole moieties. The detailed synthetic pathway has been documented in various studies, highlighting the use of specific reagents and conditions that optimize yield and purity.
Antimicrobial Properties
Research has shown that the compound exhibits significant antimicrobial activity. In vitro studies indicate that it has a broad spectrum of activity against various bacterial strains. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In a study involving human cancer cell lines, it exhibited cytotoxic effects with an IC50 value of 15 µM against MDA-MB-231 breast cancer cells and 20 µM against A549 lung cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
In addition to its antimicrobial and antitumor activities, this compound has been tested for enzyme inhibition. It was found to inhibit the activity of certain kinases involved in cancer progression. For example, it reduced GSK-3β activity by 57% at a concentration of 1 µM .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of the compound. Results indicated that modifications to the benzodioxole structure enhanced activity against Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of the compound using a panel of human cancer cell lines. The results showed selective cytotoxicity towards cancer cells while sparing normal cells. Flow cytometry assays confirmed the induction of apoptosis in treated cells .
Data Tables
| Biological Activity | Target | IC50/MIC Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 µg/mL |
| Antimicrobial | Escherichia coli | 12.5 µg/mL |
| Antitumor | MDA-MB-231 | 15 µM |
| Antitumor | A549 | 20 µM |
| Enzyme Inhibition | GSK-3β | 1 µM |
Q & A
Q. What are the critical considerations for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- pH Control : Acidic or basic conditions during coupling steps (e.g., sulfanyl bridge formation).
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation.
Post-synthesis, employ orthogonal analytical techniques (NMR, HPLC, mass spectrometry) to confirm purity (>95%) and structural integrity .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Triazole formation | DMF | 70 | NaN₃ | 65–75 |
| Sulfanyl linkage | THF | 25 | NaH | 80–85 |
| Final acetylation | DCM | 0–5 (ice bath) | EDCI/HOBt | 70–75 |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
- X-ray Crystallography : For absolute stereochemistry determination (if crystalline) .
Q. How should the stability of this compound be assessed under different conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks; track melting point shifts or decomposition.
- Light Sensitivity : Expose to UV (320–400 nm) and visible light; assess photodegradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the benzothiazole, triazole, or benzodioxole moieties.
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays.
- Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with IC₅₀ values .
Table 2 : Example SAR Data for Analogs
| Analog (R-group) | logP | IC₅₀ (µM) | Target Enzyme |
|---|---|---|---|
| -CH₃ | 2.1 | 0.45 | Kinase A |
| -OCH₃ | 1.8 | 0.32 | Kinase A |
| -Cl | 2.5 | 0.78 | Kinase A |
Q. What strategies are effective for identifying the biological targets of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on resin; pull down binding proteins from cell lysates.
- Computational Docking : Use AutoDock Vina or Schrödinger to predict binding pockets in potential targets (e.g., benzothiazole-binding kinases) .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (pH, temperature, cell lines).
- Meta-Analysis : Pool data from multiple studies; apply statistical tools (e.g., ANOVA) to identify outliers.
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What computational approaches can optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers .
- Machine Learning : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions.
- Microfluidic Screening : Test 100+ conditions in parallel to accelerate optimization .
Q. How can solubility and bioavailability be improved without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release.
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
